2-(3-Bromo-2,6-difluorophenyl)acetonitrile
CAS No.: 1516081-14-3
Cat. No.: VC2879343
Molecular Formula: C8H4BrF2N
Molecular Weight: 232.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1516081-14-3 |
---|---|
Molecular Formula | C8H4BrF2N |
Molecular Weight | 232.02 g/mol |
IUPAC Name | 2-(3-bromo-2,6-difluorophenyl)acetonitrile |
Standard InChI | InChI=1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 |
Standard InChI Key | IWAMIZNQNATIKJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1F)CC#N)F)Br |
Canonical SMILES | C1=CC(=C(C(=C1F)CC#N)F)Br |
Introduction
Chemical Structure and Identification
2-(3-Bromo-2,6-difluorophenyl)acetonitrile is characterized by a phenyl ring substituted with bromine and two fluorine atoms, along with an acetonitrile functional group. The presence of these halogen substituents imparts unique chemical and physical properties to the molecule, distinguishing it from other phenylacetonitriles.
Chemical Identifiers
The compound can be identified through various standardized chemical nomenclature systems as detailed in Table 1.
Parameter | Value |
---|---|
Compound Name | 2-(3-bromo-2,6-difluorophenyl)acetonitrile |
CAS Number | 1516081-14-3 |
Molecular Formula | C₈H₄BrF₂N |
Molecular Weight | 232.02 g/mol |
SMILES | C1=CC(=C(C(=C1F)CC#N)F)Br |
InChI | InChI=1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 |
InChIKey | IWAMIZNQNATIKJ-UHFFFAOYSA-N |
PubChem CID | 83350250 |
MDL Number | MFCD28383744 |
Table 1: Chemical identifiers for 2-(3-Bromo-2,6-difluorophenyl)acetonitrile
Structural Features
The molecular structure features a phenyl ring with distinct substitution patterns:
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A bromine atom at position 3
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Fluorine atoms at positions 2 and 6
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An acetonitrile (CH₂CN) group attached to the phenyl ring
This particular arrangement of substituents creates a unique electronic environment that influences the compound's reactivity and applications in organic synthesis.
Physicochemical Properties
The physicochemical properties of 2-(3-Bromo-2,6-difluorophenyl)acetonitrile provide important insights into its behavior in different chemical environments and its potential applications.
Physical Properties
The compound appears as a powder at room temperature with properties typical of halogenated aromatic compounds . Its relatively high molecular weight and the presence of halogen atoms contribute to its stability and specific physical characteristics.
Collision Cross-Section Data
Mass spectrometry analysis provides valuable information about the compound's behavior in various ionization conditions, as demonstrated by the predicted collision cross-section data in Table 2.
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 231.95680 | 145.1 |
[M+Na]⁺ | 253.93874 | 149.4 |
[M+NH₄]⁺ | 248.98334 | 146.8 |
[M+K]⁺ | 269.91268 | 144.8 |
[M-H]⁻ | 229.94224 | 137.7 |
[M+Na-2H]⁻ | 251.92419 | 146.0 |
[M]⁺ | 230.94897 | 141.9 |
[M]⁻ | 230.95007 | 141.9 |
Table 2: Predicted collision cross-section data for 2-(3-Bromo-2,6-difluorophenyl)acetonitrile in various ionization states
Chemical Reactivity
The compound's reactivity is significantly influenced by its functional groups:
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The nitrile group (C≡N) is electrophilic and can undergo various transformations, including hydrolysis to carboxylic acids and reduction to amines.
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The halogenated phenyl ring can participate in coupling reactions, particularly at the bromine position, which makes it valuable in cross-coupling chemistry.
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The presence of fluorine atoms enhances the compound's stability while also activating certain positions on the aromatic ring for specific reactions.
Synthesis and Preparation
The synthesis of 2-(3-Bromo-2,6-difluorophenyl)acetonitrile is of particular interest to organic chemists seeking to utilize this compound as an intermediate in various synthetic pathways.
Synthetic Routes
The typical synthesis involves the reaction of appropriately halogenated benzyl halides with cyanide sources under controlled conditions. The reaction scheme generally follows:
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Preparation of a suitable 3-bromo-2,6-difluorobenzyl halide precursor
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Nucleophilic substitution with a cyanide source (typically potassium cyanide)
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Purification steps to obtain the desired product
The exact methodology may vary depending on available starting materials and desired yields.
Industrial Production Considerations
For industrial-scale production, several factors must be considered:
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Selection of appropriate cyanide sources that balance reactivity with safety
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Optimization of reaction conditions to maximize yield and minimize byproducts
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Implementation of proper safety protocols due to the use of cyanide reagents
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Development of efficient purification methods suitable for large-scale production
Applications and Utility
2-(3-Bromo-2,6-difluorophenyl)acetonitrile serves as a versatile building block in organic synthesis, with applications spanning multiple fields of chemistry.
Role in Organic Synthesis
The compound functions as a valuable intermediate in organic synthesis due to its reactive functional groups:
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The nitrile group can undergo various transformations:
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Hydrolysis to form carboxylic acids
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Reduction to primary amines
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Reaction with Grignard reagents to form ketones
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Cycloaddition reactions to form heterocycles
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The brominated position provides opportunities for:
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Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)
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Metal-halogen exchange reactions
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Directed ortho-lithiation chemistry
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Structure-Activity Relationships
The unique arrangement of halogens in this compound may contribute to specific biological interactions:
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Fluorine atoms can strengthen binding interactions through hydrogen bonding and electrostatic effects
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The bromine substituent provides opportunities for further functionalization to optimize biological activity
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The nitrile group can serve as a hydrogen bond acceptor in protein binding interactions
Comparison with Structurally Related Compounds
Understanding the relationship between 2-(3-Bromo-2,6-difluorophenyl)acetonitrile and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.
Structural Variations
The positioning of halogen substituents significantly impacts chemical reactivity and potential applications, as shown in Table 3.
Compound | Structural Difference | CAS Number | Impact on Properties |
---|---|---|---|
2-(4-Bromo-2,6-difluorophenyl)acetonitrile | Bromine at position 4 instead of 3 | 537033-52-6 | Different electronic distribution affecting reactivity |
2-(2-Bromo-3,6-difluorophenyl)acetonitrile | Different arrangement of bromine and fluorine | Not specified in search results | Altered steric effects and reaction profile |
2-(4-Bromo-3,5-difluorophenyl)acetonitrile | Fluorine at positions 3 and 5 | Not specified in search results | Modified electronic and steric properties |
Table 3: Comparison of 2-(3-Bromo-2,6-difluorophenyl)acetonitrile with structurally related compounds
Reactivity Differences
The position of substituents affects the compound's reactivity in several ways:
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Electronic effects: Different halogen arrangements alter the electron distribution in the aromatic ring, influencing nucleophilic and electrophilic reactions
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Steric effects: The positioning of substituents can hinder or facilitate approach of reagents
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Directing effects: The substituents influence the regioselectivity of further reactions on the aromatic ring
Future Research Directions
The unique structure and properties of 2-(3-Bromo-2,6-difluorophenyl)acetonitrile present several opportunities for future research and development.
Synthetic Applications
Further exploration of this compound's utility in organic synthesis could focus on:
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Development of new synthetic methodologies using the compound as a building block
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Investigation of its reactivity in novel coupling reactions
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Exploration of stereoselective transformations of the nitrile group
Pharmaceutical Development
Potential pharmaceutical applications that warrant investigation include:
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Systematic screening for biological activity against various targets
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Structure-activity relationship studies to optimize potential pharmacological properties
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Development of libraries of derivatives for drug discovery programs
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Investigation of the compound's potential as a pharmacophore in medicinal chemistry
Material Science Applications
The compound's unique structural features suggest potential applications in materials science:
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Investigation of its incorporation into functional materials
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Exploration of its utility in polymer chemistry
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Development of halogenated materials with specific electronic or optical properties
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